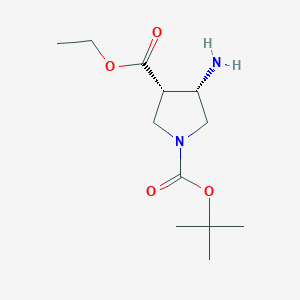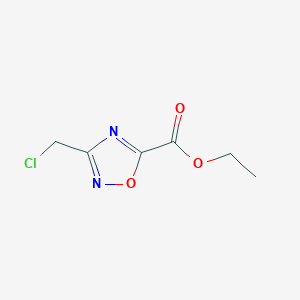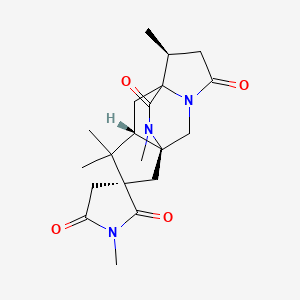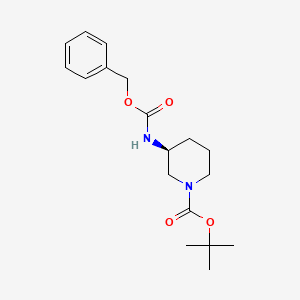
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8F3N3O2 . It has a molecular weight of 235.17 . This compound is in solid form at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 179-180°C . It is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent Development
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate: has been utilized in the synthesis of novel compounds with potential neuroprotective properties. These compounds are designed to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The derivatives have shown promise in reducing neuronal death and could be pivotal in slowing disease progression.
Anti-neuroinflammatory Applications
Derivatives of this compound have been evaluated for their anti-neuroinflammatory properties. Inflammation is a significant factor in the progression of neurological disorders. Compounds synthesized from Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate have demonstrated the ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key markers of inflammation .
Antiviral Research
Pyrimidine and its derivatives, including Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate , have been studied for their antiviral activities. These compounds can be used as building blocks to create molecules that interfere with viral replication processes, offering a pathway to developing new antiviral medications .
Anticancer Activity
The structural motif of pyrimidine is common in many anticancer drugs. As a result, Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate serves as a precursor in the synthesis of compounds with potential anticancer activities. These compounds may inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Antioxidant Properties
Research into the antioxidant properties of pyrimidine derivatives is ongoing. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Compounds derived from Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate may contribute to the development of new antioxidants .
Antimicrobial Agents
The antimicrobial activity of pyrimidine derivatives makes Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate a valuable compound in the development of new antimicrobial agents. These agents can be tailored to target specific pathogens, helping to combat antibiotic resistance .
Chemical Research and Synthesis
As a heterocyclic building block, Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is used extensively in chemical research for the synthesis of complex organic molecules. Its versatility allows for the creation of a wide range of compounds with diverse biological activities .
Pharmaceutical Intermediate
This compound is also used as an intermediate in pharmaceutical manufacturing. It can be transformed into various pharmacologically active molecules, playing a critical role in the drug development process .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in inflammation and cell death, thereby providing neuroprotective effects .
Pharmacokinetics
This suggests that the compound can be readily absorbed in the gastrointestinal tract, potentially leading to good bioavailability .
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect and promising neuroprotective activity . This is evidenced by the reduced production of inflammatory markers and decreased expression of apoptosis markers in targeted cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems . .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(8(9,10)11)14-5(4)12/h3H,2H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLXNQNEJONCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651182 | |
| Record name | Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
653-95-2 | |
| Record name | Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)








